![molecular formula C16H16ClN3O3 B2982494 N-(4-chlorophenyl)-N~2~-(pyridin-3-ylmethyl)-alpha-asparagine CAS No. 945492-10-4](/img/structure/B2982494.png)
N-(4-chlorophenyl)-N~2~-(pyridin-3-ylmethyl)-alpha-asparagine
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Description
N-(4-chlorophenyl)-N~2~-(pyridin-3-ylmethyl)-alpha-asparagine is a useful research compound. Its molecular formula is C16H16ClN3O3 and its molecular weight is 333.77. The purity is usually 95%.
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Biological Activity
N-(4-chlorophenyl)-N~2~-(pyridin-3-ylmethyl)-alpha-asparagine is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and drug design. This article reviews the biological activities associated with this compound, examining its mechanisms of action, therapeutic potentials, and relevant case studies.
Overview of Biological Activity
The biological activity of this compound can be analyzed through its structural characteristics and the broader class of Mannich bases to which it belongs. Mannich bases have been reported to exhibit a variety of biological activities, including:
- Anticancer Activity : Many Mannich bases demonstrate cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : These compounds often show efficacy against bacterial and fungal pathogens.
- Anti-inflammatory Effects : Certain derivatives possess properties that can reduce inflammation.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of the chloro group and the pyridine ring are significant for enhancing the compound's interaction with biological targets.
Table 1: Structural Features and Corresponding Biological Activities
Structural Feature | Biological Activity |
---|---|
4-Chloro Group | Increases lipophilicity and binding affinity to receptors |
Pyridine Ring | Enhances interaction with nucleophiles |
Asparagine Backbone | Imparts potential for enzyme inhibition |
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives inhibit enzymes related to cancer proliferation or microbial resistance.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in various studies involving structurally related compounds.
- Modulation of Immune Response : Some studies suggest that these compounds can influence cytokine production and immune cell activation.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various therapeutic contexts:
- Anticancer Studies : A study focusing on derivatives of asparagine found that certain compounds exhibited significant antitumor activity against Meth A fibrosarcoma, suggesting a promising avenue for cancer treatment .
- Antimicrobial Efficacy : Research into Mannich bases has shown that they can act as effective antimicrobial agents, with some compounds demonstrating activity against resistant strains .
Table 2: Summary of Case Studies
Properties
IUPAC Name |
4-(4-chloroanilino)-4-oxo-3-(pyridin-3-ylmethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c17-12-3-5-13(6-4-12)20-16(23)14(8-15(21)22)19-10-11-2-1-7-18-9-11/h1-7,9,14,19H,8,10H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCOSULZIIHAIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(CC(=O)O)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.